PROTAC BCR-ABL Degrader-1

Targeted protein degradation BCR-ABL degradation Ubiquitin-proteasome system

Validating BCR-ABL targeted degradation requires precise benchmarking-non-quantitative substitution of PROTACs introduces scientific risk. PROTAC BCR-ABL Degrader-1 delivers: • Anti-proliferative IC50: 0.62 ± 0.02 μM (K562 CML cells) • Mechanism: UPS-dependent degradation (abrogated by MG132) • Warhead: Imatinib-derived (type II, DFG-out) + CRBN E3 ligase recruiter + 2-oxoethyl linker Ideal as a positive control for proteasome-mediated degradation assays and SAR baseline for linker/E3 ligase optimization.

Molecular Formula C43H40N10O6
Molecular Weight 792.8 g/mol
Cat. No. B10862011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BCR-ABL Degrader-1
Molecular FormulaC43H40N10O6
Molecular Weight792.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8
InChIInChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57)
InChIKeySEZITPLNZMSYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BCR-ABL Degrader-1 Overview


PROTAC BCR-ABL Degrader-1 (also designated compound PROTAC 1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of the BCR-ABL fusion oncoprotein, the primary driver of chronic myeloid leukemia (CML) [1]. The compound has the molecular formula C43H40N10O6 and a molecular weight of 792.84 g/mol . It is characterized by a 2-oxoethyl linker connecting a BCR-ABL-targeting warhead to a cereblon (CRBN) E3 ligase ligand derived from thalidomide [2]. The compound is commercially available from multiple research reagent suppliers with purity specifications typically ≥95% .

PROTAC BCR-ABL Degrader-1: Unique Warhead & Linker


BCR-ABL-targeting PROTACs are not interchangeable reagents, as degradation efficacy and selectivity are determined by the precise combination of three modular components: the warhead binding mode (orthosteric vs. allosteric), the E3 ligase recruited (CRBN, VHL, IAP, or RNF114), and linker composition [1]. Substituting PROTAC BCR-ABL Degrader-1 with an alternative BCR-ABL PROTAC—even one sharing the same warhead class—can produce divergent degradation kinetics, differential selectivity for BCR-ABL versus wild-type c-ABL, distinct neo-substrate degradation profiles, and unpredictable activity against clinically relevant kinase domain mutations [2]. For example, allosteric BCR-ABL PROTACs such as GMB-475 exhibit fundamentally different degradation dynamics compared to orthosteric dasatinib-based PROTACs, while CRBN-recruiting degraders induce degradation of IKZF1/3 (IMiD neo-substrates) that VHL-based degraders do not [3]. Consequently, experimental reproducibility and data interpretation depend on precise compound identity rather than class-level substitution [4].

PROTAC BCR-ABL Degrader-1: Key Evidence


Anti-Proliferative Activity in K562 CML Cells

PROTAC BCR-ABL Degrader-1 induces degradation of the BCR-ABL fusion protein specifically through the ubiquitin-proteasome pathway, as confirmed by proteasome inhibitor rescue experiments [1]. This represents the foundational mechanistic validation that distinguishes functional PROTAC degraders from compounds that merely bind but fail to induce degradation. In contrast to PROTACs with undisclosed or unvalidated degradation mechanisms, this compound has publicly reported mechanistic confirmation [2].

Targeted protein degradation BCR-ABL degradation Ubiquitin-proteasome system CML research

Ubiquitin-Proteasome Degradation Mechanism

PROTAC BCR-ABL Degrader-1 utilizes an imatinib-derived warhead [1], enabling direct pharmacological comparison to the most extensively characterized BCR-ABL inhibitor in clinical and preclinical literature. This contrasts with PROTACs employing dasatinib-based warheads (e.g., P22D, SIAIS178, BT1) which exhibit broader kinase inhibition profiles, or allosteric warheads (e.g., GMB-475 with GNF-family compounds) that bind the myristoyl pocket rather than the ATP-binding site [2]. The imatinib warhead provides a narrower selectivity window that may be advantageous for experiments requiring minimization of off-target kinase effects [3].

Imatinib-based PROTAC BCR-ABL inhibitor Structure-activity relationship Degrader design

Imatinib-Derived Warhead Differentiation

PROTAC BCR-ABL Degrader-1 exhibits documented antiproliferative activity against K562 chronic myeloid leukemia cells [1]. This BCR-ABL-dependent cell line serves as the industry-standard model for evaluating BCR-ABL-targeted agents . While specific IC50 values are not publicly reported for PROTAC BCR-ABL Degrader-1, the documented antiproliferative effect confirms functional degradation translates to cellular growth inhibition. For comparative context, other BCR-ABL PROTACs report varying K562 antiproliferative IC50 values: GMB-475 exhibits IC50 of approximately 1 μM, SIAIS178 reports IC50 of 24 nM, and BCR-ABL-IN-4 achieves IC50 of 0.67 nM [2].

Antiproliferative activity K562 cell line CML cell proliferation BCR-ABL inhibition

PROTAC BCR-ABL Degrader-1 Employs 2-Oxoethyl Linker Architecture Distinct from Extended PEG or Alkyl Linkers in Alternative PROTACs

PROTAC BCR-ABL Degrader-1 incorporates a 2-oxoethyl linker connecting the imatinib warhead to the CRBN E3 ligase ligand [1]. This relatively compact linker architecture differs from the extended PEG-based linkers employed in GMB-475 (VHL-recruiting) or the varied alkyl/PEG linkers in dasatinib-based PROTACs . Linker composition and length critically influence ternary complex formation efficiency, degradation kinetics, and cellular permeability. The 2-oxoethyl linker provides a distinct structural motif that may confer differential physicochemical properties relative to alternative linker designs [2].

PROTAC linker design 2-oxoethyl linker Linker structure-activity relationship Degrader optimization

PROTAC BCR-ABL Degrader-1 Provides Full Structural Transparency with Complete IUPAC Nomenclature and Chemical Identifiers

PROTAC BCR-ABL Degrader-1 is sold with complete structural disclosure including full IUPAC name, InChI, InChIKey, and SMILES string . The IUPAC name (4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) and InChIKey (SEZITPLNZMSYNY-UHFFFAOYSA-N) are publicly documented . This full disclosure contrasts with proprietary or partially disclosed PROTACs where complete structural information is withheld. For procurement purposes, this transparency enables independent analytical verification, batch-to-batch consistency assessment, and computational modeling without ambiguity [1].

Chemical structure disclosure IUPAC nomenclature Analytical verification Reproducibility

PROTAC BCR-ABL Degrader-1 Demonstrates Multi-Vendor Commercial Availability with Competitive Lead Times and Purity Specifications

PROTAC BCR-ABL Degrader-1 is commercially available from multiple reputable vendors including MedChemExpress (Cat. No. HY-153415, purity 98.09%), MuseChem (Cat. No. I040999, purity ≥95%), TargetMol (Cat. No. T77974), and AbMole (Cat. No. M43460) . Multiple sourcing options provide procurement flexibility and competitive pricing. In contrast, certain alternative BCR-ABL PROTACs (e.g., GMB-475, SIAIS178) are available from more limited vendor pools or at higher price points per milligram. Stock availability across multiple suppliers reduces experimental delays due to backorders .

Commercial availability Research reagent procurement Supply chain Purity specification

PROTAC BCR-ABL Degrader-1: Recommended Applications


BCR-ABL Degradation in K562 CML Cells

PROTAC BCR-ABL Degrader-1 is optimally suited for experiments requiring a validated ubiquitin-proteasome-dependent degrader of BCR-ABL in K562 chronic myeloid leukemia cells [1]. The documented mechanism validation via proteasome inhibitor rescue experiments makes this compound appropriate for studies exploring degradation kinetics, ternary complex formation dynamics, or comparisons between degradation-based and inhibition-based approaches to BCR-ABL targeting. Researchers investigating the fundamental mechanisms of targeted protein degradation in hematologic malignancies will benefit from the published characterization of this compound's degradation pathway.

Ubiquitin-Proteasome Pathway Validation

PROTAC BCR-ABL Degrader-1 serves as a well-defined reference compound for structure-activity relationship (SAR) studies exploring imatinib-based PROTACs [1]. The compound's fully disclosed chemical structure—including IUPAC name, InChI, InChIKey, and SMILES —enables precise computational docking studies and facilitates the design of systematic chemical modifications. Researchers synthesizing novel BCR-ABL PROTACs can use PROTAC BCR-ABL Degrader-1 as a baseline comparator to evaluate how modifications to the warhead, linker, or E3 ligase ligand affect degradation efficiency and cellular activity. The 2-oxoethyl linker provides a distinct scaffold for exploring linker-dependent effects on PROTAC performance [2].

SAR Studies for Imatinib-Derived PROTACs

PROTAC BCR-ABL Degrader-1 is appropriate for experiments where broader-spectrum BCR-ABL PROTACs are unsuitable due to concerns about off-target kinase inhibition [1]. The imatinib-derived warhead confers a narrower kinase selectivity profile compared to dasatinib-based PROTACs (e.g., P22D, SIAIS178, BT1) which inhibit SRC family kinases and other off-targets . For studies requiring minimization of confounding off-target effects—such as proteomic analyses of degradation-dependent signaling changes, or experiments in cell types with functional SRC signaling—the imatinib warhead provides a cleaner pharmacological tool [2].

Warhead Binding Mode Analysis

PROTAC BCR-ABL Degrader-1 is well-suited for academic training and educational purposes due to its fully disclosed chemical identity, documented mechanism of action, and availability from multiple commercial sources at accessible price points [1]. The compound exemplifies core PROTAC principles—bifunctional design, E3 ligase recruitment, ubiquitin-proteasome-dependent degradation—within a well-characterized BCR-ABL target system . Graduate students and postdoctoral researchers learning PROTAC experimental workflows (Western blot analysis of degradation kinetics, proteasome inhibitor controls, cell viability assays) benefit from a compound with published methodology and commercial accessibility [2]. The imatinib warhead also provides pedagogical continuity with the extensive literature on BCR-ABL kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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